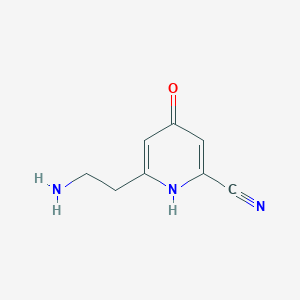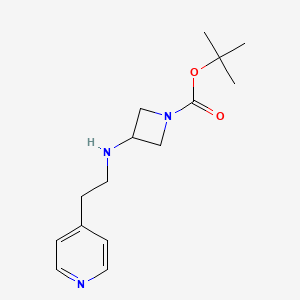
1-(4-Methyl-pyridin-2-YL)-piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-pyridin-2-YL)-piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a 4-methylpyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one can be synthesized through the condensation of 2-amino-4-methylpyridine with ethylacetoacetate via microwave irradiation. This method involves the acetoacetylation of the amino group, followed by cyclization to form the piperazine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure complete conversion of the starting materials to the desired product without the formation of side products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methyl-pyridin-2-YL)-piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with receptor-ligand interactions, leading to therapeutic effects .
Comparación Con Compuestos Similares
- (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
- (4-Methyl-pyridin-2-yl)-phenyl-methanone
Comparison: 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one is unique due to its piperazine ring, which imparts different chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-(4-methylpyridin-2-yl)piperazin-2-one |
InChI |
InChI=1S/C10H13N3O/c1-8-2-3-12-9(6-8)13-5-4-11-7-10(13)14/h2-3,6,11H,4-5,7H2,1H3 |
Clave InChI |
WYNOTPKGCUHTNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)N2CCNCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















